2,2-Difluoro-1-phenylethan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62 g/mol . It is a derivative of phenylethylamine, where two hydrogen atoms on the ethane chain are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
The synthesis of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride typically involves the reaction of 2,2-Difluoro-1-phenylethan-1-amine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
2,2-Difluoro-1-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-1-phenylethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Difluoro-1-phenylethan-1-amine hydrochloride can be compared with other similar compounds such as:
2,2-Difluoro-1-phenylpropan-1-amine hydrochloride: Similar structure but with an additional carbon atom in the chain.
2,2-Difluoro-1-phenylethan-1-amine: The non-hydrochloride form of the compound.
1-Phenylethan-1-amine hydrochloride: Lacks the fluorine atoms, leading to different chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its increased stability and reactivity due to the presence of fluorine atoms.
Properties
IUPAC Name |
2,2-difluoro-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199783-19-1 |
Source
|
Record name | 2,2-difluoro-1-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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